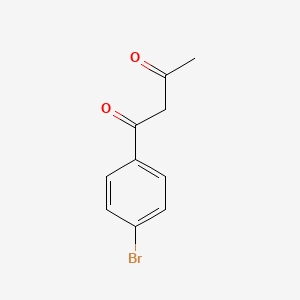

1-(4-Bromophenyl)butane-1,3-dione

Description

1-(4-Bromophenyl)butane-1,3-dione (CAS: 4023-81-8) is a β-diketone derivative featuring a brominated aromatic ring. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.09 g/mol . The compound is synthesized via Claisen condensation of ethyl acetate with 4-bromoacetophenone under acidic conditions, yielding a white crystalline solid with a melting point of 162°C (ethanol/water recrystallization) . It is commercially available in high purity (≥98%) and is widely utilized as a precursor for flavylium cations, fluorescent dyes, and coordination ligands .

Key structural characteristics include:

Properties

IUPAC Name |

1-(4-bromophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKXMINIUUFRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330791 | |

| Record name | 1-(4-bromophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-81-8 | |

| Record name | 1-(4-bromophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)butane-1,3-dione can be synthesized through the reaction of butanedione with bromobenzene . The reaction typically involves the use of a suitable catalyst and specific reaction conditions to ensure the formation of the desired product. The process may require careful control of temperature and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)butane-1,3-dione is utilized in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can engage in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (Br, Cl, NO₂) increase the compound’s electrophilicity, enhancing reactivity in nucleophilic additions (e.g., formation of flavylium cations) . Electron-donating groups (e.g., CH₃ in 1-(4-methylphenyl)butane-1,3-dione) stabilize the enol form, as evidenced by its 90:10 enol/keto ratio .

- Physical State : Bromine’s high atomic mass contributes to the crystalline nature of this compound, whereas the methyl derivative remains liquid at room temperature .

Research Findings :

- Flavylium Cation Synthesis: this compound reacts with phenols under HCl catalysis to yield brominated flavylium salts, which exhibit redshifted absorption spectra compared to non-halogenated analogs due to enhanced conjugation .

- ESIPT (Excited-State Intramolecular Proton Transfer): Derivatives like 1-(aryl)-2-(furan-2-yl)butane-1,3-dione show substituent-dependent proton transfer kinetics. Bromine’s electron-withdrawing nature likely stabilizes the enol form in the excited state, though experimental data for the bromophenyl variant is pending .

Comparative Advantages of this compound :

- Enhanced Electrophilicity : Bromine’s strong electron-withdrawing effect facilitates reactions with nucleophiles (e.g., hydroxylamine in ).

- Thermal Stability : Higher melting point (162°C) compared to liquid analogs like 1-(4-methylphenyl)butane-1,3-dione suggests suitability for high-temperature applications .

Biological Activity

1-(4-Bromophenyl)butane-1,3-dione is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 241.08 g/mol

The compound features a bromophenyl group attached to a butane-1,3-dione moiety, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various strains of bacteria and fungi. The compound showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression.

Case Study: HeLa Cell Line

In a controlled experiment, HeLa cells were treated with varying concentrations of the compound. The following effects were observed:

-

Concentration : 10 µM

- Cell Viability : 70%

- Apoptosis Rate : 25%

-

Concentration : 50 µM

- Cell Viability : 40%

- Apoptosis Rate : 60%

This indicates a dose-dependent effect on cell viability and apoptosis induction.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Reactive Oxygen Species (ROS) : The compound increases ROS production in cancer cells, leading to oxidative stress and subsequent cell death.

- Enzyme Inhibition : It inhibits specific enzymes involved in cell proliferation and survival, further contributing to its anticancer effects.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile is crucial for therapeutic applications. Preliminary studies indicate that it possesses low toxicity in normal cell lines compared to cancerous ones, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.